ITK inhibitor

Description

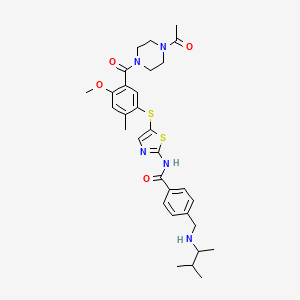

Structure

2D Structure

3D Structure

Properties

CAS No. |

439574-61-5 |

|---|---|

Molecular Formula |

C31H39N5O4S2 |

Molecular Weight |

609.8 g/mol |

IUPAC Name |

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |

InChI |

InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |

InChI Key |

RRHONYZEMUNMJX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |

Canonical SMILES |

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ITK Inhibitors in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Its central role in T-cell activation, proliferation, and differentiation has made it a prime therapeutic target for a range of immunological and inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action of ITK inhibitors, detailing the molecular signaling cascades, the impact of inhibition on various T-cell subsets, and the experimental methodologies used to characterize these effects. Quantitative data on the potency and efficacy of key ITK inhibitors are presented, alongside detailed protocols for essential in vitro and cellular assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of immunology and oncology.

The Role of ITK in T-Cell Receptor Signaling

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This creates docking sites for Zeta-chain-associated protein kinase 70 (ZAP-70), which is subsequently phosphorylated and activated by Lck.[1] Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2]

ITK is recruited to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K) activity.[2] At the membrane, ITK interacts with the LAT/SLP-76 signaling complex and is phosphorylated on its activation loop (Y511) by Lck, leading to its full activation.[2][3]

Activated ITK, in turn, phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[4][5] PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT). DAG activates Protein Kinase C (PKC), which initiates signaling pathways leading to the activation of other key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] The coordinated activation of these transcription factors drives the expression of genes essential for T-cell activation, proliferation, cytokine production, and differentiation.

Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.

Mechanism of Action of ITK Inhibitors

ITK inhibitors are small molecules designed to block the kinase activity of ITK, thereby preventing the phosphorylation of its downstream targets and suppressing T-cell activation.[7] These inhibitors can be broadly classified into two categories: reversible and irreversible (covalent) inhibitors.

Irreversible Covalent Inhibition: Many potent ITK inhibitors, such as ibrutinib (B1684441) and PRN694, function as irreversible covalent inhibitors.[2][8] These molecules typically contain a reactive group that forms a covalent bond with a specific cysteine residue (Cys442 in ITK) located within the ATP-binding pocket of the kinase domain.[2][9] This covalent modification permanently inactivates the enzyme.

Caption: Mechanism of irreversible covalent ITK inhibition.

By blocking ITK activity, these inhibitors effectively uncouple TCR stimulation from downstream signaling events. This leads to a dose-dependent reduction in PLCγ1 phosphorylation, calcium mobilization, and the activation of NFAT, NF-κB, and AP-1.[10] Consequently, the production of key cytokines such as IL-2, which is crucial for T-cell proliferation, is significantly diminished.[2]

Effects of ITK Inhibition on T-Helper Cell Differentiation

ITK plays a nuanced role in the differentiation of naïve CD4+ T-cells into distinct T-helper (Th) subsets, including Th1, Th2, and Th17 cells. The impact of ITK inhibition, therefore, varies depending on the specific T-cell lineage.

-

Th1 Cells: Th1 cells are critical for cell-mediated immunity against intracellular pathogens and express the master transcription factor T-bet. While some studies suggest that ITK is not essential for Th1 differentiation, others indicate that potent ITK inhibitors can suppress IFN-γ production by Th1 cells.[11] This discrepancy may be due to the compensatory role of another Tec kinase, Resting Lymphocyte Kinase (RLK), which is also expressed in Th1 cells.[1] Dual ITK/RLK inhibitors, such as PRN694, have shown potent inhibition of Th1 differentiation.[11]

-

Th2 Cells: Th2 cells are involved in humoral immunity and allergic responses, and their differentiation is driven by the transcription factor GATA3. ITK signaling is crucial for the development of Th2 responses.[12] Th2 cells express high levels of ITK but little to no RLK.[1] Consequently, ITK inhibitors are highly effective at suppressing the production of Th2-associated cytokines, including IL-4, IL-5, and IL-13.[2][10] Ibrutinib, for example, selectively inhibits Th2 cell activation and cytokine release.[10]

-

Th17 Cells: Th17 cells, characterized by the expression of the transcription factor RORγt, play a role in host defense against extracellular bacteria and fungi and are also implicated in autoimmune diseases. ITK is required for optimal Th17 differentiation and the production of IL-17A.[2][13] ITK inhibitors have been shown to effectively suppress Th17 differentiation and function.[9][11]

-

Regulatory T-cells (Tregs): Tregs are essential for maintaining immune tolerance. Interestingly, inhibition of ITK signaling under Th17 polarizing conditions has been shown to promote the differentiation of naïve CD4+ T-cells into Foxp3+ Treg-like cells.[14]

Quantitative Data on ITK Inhibitors

The potency and selectivity of ITK inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for several well-characterized ITK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |

| Ibrutinib | BTK, ITK | ITK: Not explicitly stated as a primary target in all studies, but potent inhibition of ITK signaling is observed at low micromolar concentrations. | Cellular assays (phospho-protein levels) | [12] |

| PRN694 | ITK, RLK | ITK: 0.3RLK: 1.4 | In vitro kinase assay | [5] |

| BMS-509744 | ITK | 19 | In vitro kinase assay | [11] |

| CTA056 | ITK | ~100 | In vitro kinase assay | [9] |

Table 2: Cellular Effects of ITK Inhibitors

| Inhibitor | Cell Type | Effect | Concentration | Reference(s) |

| Ibrutinib | Jurkat T-cells | >90% inhibition of phospho-ITK and phospho-PLCγ1 | 1 µM | [12] |

| PRN694 | Primary Human T-cells | Inhibition of Th1 and Th17 differentiation | 25-100 nM | [11] |

| BMS-509744 | Jurkat T-cells | Inhibition of IL-2 production | IC50 ~1 µM | [15] |

| C-161 | Mouse CD4+ T-cells | Inhibition of Th2 and Th17 differentiation | Dose-dependent | [16] |

Key Experimental Protocols

The characterization of ITK inhibitors relies on a suite of specialized in vitro and cellular assays. Detailed methodologies for several key experiments are provided below.

In Vitro ITK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant ITK.

Caption: Workflow for an in vitro ITK kinase assay.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[11] Prepare serial dilutions of the test compound in the kinase buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the test compound dilutions. Add recombinant human ITK enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[17]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 peptide) and ATP to each well.[11]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. A common method is to quantify ADP production using a commercial kit such as ADP-Glo™ (Promega).[17]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the effect of an ITK inhibitor on the proliferation of T-cells following TCR stimulation.

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Methodology:

-

Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line such as Jurkat.

-

CFSE Labeling: Resuspend the cells in a protein-free medium and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.[10]

-

Quenching and Washing: Quench the labeling reaction by adding complete medium containing fetal bovine serum (FBS). Wash the cells several times with complete medium to remove excess CFSE.[7]

-

Cell Plating and Stimulation: Plate the CFSE-labeled cells in a 96-well plate that has been pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.[11]

-

Inhibitor Treatment: Add serial dilutions of the this compound to the wells.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.[11]

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in the daughter cells, allowing for the quantification of cell proliferation.[2]

Western Blot Analysis of ITK Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the ITK signaling pathway following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat) and treat with the this compound for a specified period. Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce TCR signaling.[13]

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[18]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated forms of ITK (e.g., p-ITK Y511) and its downstream targets (e.g., p-PLCγ1 Y783), as well as antibodies for the total protein as loading controls.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

Intracellular Cytokine Staining and Flow Cytometry

This method allows for the quantification of cytokine-producing T-cells at a single-cell level.

Methodology:

-

T-cell Stimulation: Stimulate T-cells with a polyclonal activator (e.g., PMA and ionomycin) or with anti-CD3/CD28 antibodies in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate within the cells.[1]

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell subsets.[1]

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve their morphology and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin (B1150181) or a mild detergent).[19]

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-4, IL-17A).[1]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells within each T-cell subset that are producing a specific cytokine.

Conclusion

ITK is a well-validated and critical node in the T-cell receptor signaling pathway, making it an attractive target for therapeutic intervention in a variety of T-cell-driven pathologies.[11] ITK inhibitors, particularly irreversible covalent inhibitors, have demonstrated potent and selective suppression of T-cell activation and differentiation. The differential requirement for ITK in various T-helper subsets provides an opportunity for targeted immunomodulation. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel ITK inhibitors, with the ultimate goal of developing new and effective treatments for autoimmune diseases, allergic conditions, and certain T-cell malignancies.

References

- 1. anilocus.com [anilocus.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

- 8. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scbt.com [scbt.com]

- 15. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Small Molecule this compound Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. miltenyibiotec.com [miltenyibiotec.com]

The Discovery and Development of Novel ITK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2 (B1167480) inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its critical function in T-cell activation, differentiation, and cytokine production has positioned it as a key therapeutic target for a spectrum of autoimmune and inflammatory diseases, as well as certain T-cell malignancies. This technical guide provides a comprehensive overview of the discovery and development of novel ITK inhibitors, detailing the underlying biology, diverse chemical scaffolds, key experimental methodologies, and the evolving landscape of both covalent and non-covalent inhibitors. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation immunomodulatory therapies targeting the ITK pathway.

The Role of ITK in T-Cell Signaling

ITK, a member of the Tec family of kinases, is predominantly expressed in T-cells and natural killer (NK) cells. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), a critical step that triggers downstream signaling pathways involving calcium mobilization and diacylglycerol (DAG) production. These events ultimately culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell proliferation, differentiation into effector subtypes (e.g., Th1, Th2, Th17), and the secretion of pro-inflammatory cytokines like IL-2, IL-4, IL-5, and IL-13. Given its central role, inhibition of ITK presents an attractive strategy to modulate T-cell mediated immune responses.

ITK Signaling Pathway

Caption: The ITK signaling cascade initiated by T-cell receptor (TCR) activation.

Classes of ITK Inhibitors

The development of ITK inhibitors has led to a variety of molecules with different mechanisms of action and chemical scaffolds. They can be broadly categorized as covalent and non-covalent inhibitors.

-

Covalent Inhibitors: These inhibitors form a permanent bond with a specific cysteine residue (Cys442) in the ATP-binding pocket of ITK. This irreversible binding leads to a prolonged duration of action, which can be advantageous for therapeutic efficacy.[1]

-

Non-covalent Inhibitors: These inhibitors bind reversibly to the ITK active site through non-covalent interactions such as hydrogen bonds and van der Waals forces. Their development focuses on achieving high potency and selectivity.

Furthermore, non-covalent inhibitors can be sub-classified based on the conformational state of the kinase they bind to:

-

Type I inhibitors bind to the active conformation of the kinase.

-

Type I' inhibitors bind to the inactive "DFG-out" conformation.

-

Type III inhibitors are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.

Quantitative Data on Novel ITK Inhibitors

The following tables summarize the in vitro potency and, where available, preclinical pharmacokinetic data for a selection of notable ITK inhibitors from different chemical classes.

Table 1: In Vitro Potency of Covalent ITK Inhibitors

| Compound Name/ID | Scaffold | ITK IC50 / Ki | Selectivity Highlights | Reference |

| Ibrutinib | Pyrazolopyrimidine | IC50: 10 nM | Also potently inhibits BTK. | [2] |

| PRN694 | Benzimidazole | k_inact/K_i: 4.7 µM⁻¹s⁻¹ | Dual ITK/RLK inhibitor. | [3] |

| ATI-2138 | Not specified | Potent and irreversible | Dual ITK/JAK3 inhibitor. | [4][5] |

| Compound 12 | Acrylamide | k_inact: 1.93 min⁻¹, K_I: 15.3 µM | Selective over Btk and EGFR. | [6] |

Table 2: In Vitro Potency of Non-Covalent ITK Inhibitors

| Compound Name/ID | Scaffold | ITK IC50 / Ki | Selectivity Highlights | Reference |

| BMS-509744 | Aminothiazole | IC50: 19 nM | >200-fold selective over other Tec kinases. | [7] |

| GNE-9822 | Tetrahydroindazole (B12648868) | Ki: 0.7 nM | 660-fold selective over Aurora kinase A. | [8] |

| Compound 7v | 3-Aminopyrid-2-one | Ki: 7 nM | Good selectivity profile across kinases. | [9] |

| Compound 2 | Aminopyrazole | pKi: 7.7 | Selectivity issues with LCK, AurA, and AurB. | [10] |

| Compound 34 | Indazole | IC50: 0.14 µM | - | |

| Soquelitinib (CPI-818) | Not specified | Potent and selective | >100-fold selectivity over RLK. | [11] |

Table 3: Preclinical Pharmacokinetic Parameters of Selected ITK Inhibitors

| Compound Name/ID | Species | Route | Bioavailability (%) | Cmax (µM) | T1/2 (h) | Clearance (mL/min/kg) | Reference |

| GNE-9822 | Mouse | PO | 36 | 3.8 | 2.9 | 40 | [12] |

| Rat | PO | 40 | 0.2 | 3.0 | 70 | [12] | |

| Dog | PO | 100 | 0.9 | 5.4 | 21 | [12] | |

| ATI-2138 | Human | PO | Favorable and linear PK | Dose-dependent | Dose-dependent | Dose-dependent | [4][5] |

| KBP-7018 | Rodents | PO | Moderate (21-68%) | Occurred at 0.25-6h | - | Relatively low | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of ITK inhibitors.

ITK Kinase Assay (Luminescence-Based)

This assay measures the enzymatic activity of ITK by quantifying the amount of ADP produced.

Materials:

-

Recombinant human ITK enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the ITK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular IL-2 Secretion Assay (ELISA)

This assay quantifies the inhibitory effect of a compound on T-cell activation by measuring the secretion of IL-2.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

Test inhibitor compounds

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Plate PBMCs or Jurkat cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.

-

Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Perform the IL-2 ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance and calculate the concentration of IL-2 based on a standard curve to determine the IC50 of the inhibitor.

In Vivo Pharmacodynamic (PD) Assay

This assay assesses the in vivo target engagement and efficacy of an ITK inhibitor by measuring the inhibition of IL-2 production in mice.

Materials:

-

Mice (e.g., BALB/c)

-

Anti-CD3 antibody

-

Test inhibitor compound formulated for in vivo administration (e.g., oral gavage)

-

Blood collection supplies

-

Mouse IL-2 ELISA kit

Procedure:

-

Administer the test inhibitor to mice at various doses.

-

At a specified time post-dosing, challenge the mice with an intravenous injection of anti-CD3 antibody to induce T-cell activation and IL-2 release.

-

At a peak time for IL-2 production (e.g., 1.5-2 hours post-challenge), collect blood samples.

-

Prepare plasma from the blood samples.

-

Measure the concentration of IL-2 in the plasma using a mouse IL-2 ELISA kit.

-

Determine the dose-dependent inhibition of IL-2 production by the test compound.

Experimental and Logical Workflows

The discovery and development of novel ITK inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

General Workflow for this compound Discovery

Caption: A typical workflow for the discovery and preclinical development of ITK inhibitors.

Conclusion

The inhibition of ITK represents a promising therapeutic strategy for a range of T-cell-mediated diseases. The field has seen significant progress with the discovery of diverse chemical scaffolds, including both covalent and non-covalent inhibitors, demonstrating high potency and selectivity. The continued application of structure-based drug design, coupled with robust in vitro and in vivo characterization, will undoubtedly lead to the development of next-generation ITK inhibitors with improved therapeutic profiles. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]

- 12. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

Harnessing a Key Signaling Node: Interleukin-2-inducible T-cell Kinase (ITK) as a Therapeutic Target in T-cell Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical signaling component in T-cell biology and a compelling therapeutic target in T-cell malignancies. As a member of the Tec family of non-receptor tyrosine kinases, ITK is predominantly expressed in T-cells and natural killer (NK) cells, where it functions as a key mediator of T-cell receptor (TCR) signal transduction.[1][2] Its role is pivotal for T-cell activation, proliferation, and differentiation.[3] In the context of T-cell lymphomas (TCLs), ITK is often upregulated and aberrantly activated, contributing to malignant cell growth and survival.[1] Furthermore, TCR signaling through an ITK/NF-κB/GATA-3 axis has been shown to promote resistance to chemotherapy, highlighting the therapeutic potential of ITK inhibition.[4][5] This guide provides a comprehensive overview of ITK's role in T-cell lymphoma, details on its pharmacologic inhibition, and standardized protocols for its investigation.

The ITK Signaling Pathway

ITK is an essential downstream mediator of the T-cell receptor (TCR) signaling pathway.[1] Following the engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a cascade of phosphorylation events is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[6] This recruits and activates ZAP-70, which in turn phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[6][7]

ITK is recruited to this LAT/SLP-76 signalosome at the plasma membrane, where it is phosphorylated and activated by Lck.[1][7] Activated ITK then phosphorylates its primary substrate, Phospholipase C-gamma 1 (PLCγ1).[1][8] This activation of PLCγ1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[1] DAG activates Protein Kinase C (PKC), which initiates signaling cascades that culminate in the activation of Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) pathway, which activates transcription factors like AP-1.[1][9][10] Collectively, these transcription factors orchestrate the genetic programs for T-cell activation, proliferation, cytokine production, and differentiation.[1]

Caption: ITK-Mediated T-Cell Receptor (TCR) Signaling Pathway.

ITK as a Therapeutic Target in T-Cell Lymphoma

The rationale for targeting ITK in T-cell lymphomas is supported by several lines of evidence:

-

Aberrant Activation: ITK is frequently overexpressed and aberrantly activated in various T-cell malignancies, suggesting a dependency on this signaling pathway for survival and proliferation.[1]

-

Oncogenic Fusions: A recurrent chromosomal translocation, t(5;9)(q33;q22), identified in peripheral T-cell lymphoma (PTCL), results in an ITK-SYK fusion protein.[11] This fusion kinase mimics a constitutive TCR signal, driving oncogenesis by persistently activating downstream pathways.[11] The ITK portion of the fusion protein facilitates localization to the plasma membrane, while the SYK kinase domain provides constitutive catalytic activity.[11]

-

Chemoresistance: Engagement of the TCR in malignant T-cells can induce ITK-dependent activation of NF-κB and GATA3, which promotes resistance to conventional chemotherapy.[4][12] Pharmacologic inhibition of ITK has been shown to reverse this resistance.[12]

-

T-cell Specificity: ITK's expression is largely restricted to T-cells and NK cells, suggesting that targeted inhibition would have a focused effect on T-cell malignancies while potentially sparing other hematopoietic lineages.[3]

Caption: Logic of ITK-SYK Oncogenic Signaling.

Pharmacologic Inhibition of ITK

The structural homology between ITK and Bruton's tyrosine kinase (BTK) has led to the investigation of dual inhibitors, as well as the development of next-generation selective ITK inhibitors.

-

Ibrutinib (B1684441): This first-in-class covalent inhibitor targets both BTK and ITK by binding to a cysteine residue in the ATP-binding domain (Cys442 in ITK).[1] While highly effective in B-cell malignancies via BTK inhibition, its clinical activity in T-cell lymphoma has been limited.[13][14] A pilot study in relapsed/refractory PTCL and CTCL showed an overall response rate of only 8%.[13][14] However, ibrutinib's effect on ITK is valuable for studying T-cell biology, as it can skew the immune response towards a Th1 phenotype.[13][15]

-

CPI-818 (Soquelitinib): An orally bioavailable, covalent inhibitor designed for high selectivity for ITK over other Tec kinases like RLK and BTK.[16] This selectivity is intended to preferentially target malignant T-cells, which often express ITK but low levels of the partially redundant kinase RLK, while sparing normal T-cells that express both.[12][17] Early clinical data from a Phase 1/1b trial has shown promising anti-tumor activity in patients with relapsed/refractory T-cell lymphomas.[18][19]

-

Dual ITK/RLK Inhibitors: Compounds such as CPI-893 have been developed to inhibit both ITK and the related kinase RLK (Resting Lymphocyte Kinase), which can have a compensatory role in some T-cell subsets.[12][17]

Quantitative Data Summary

Quantitative data on the potency and clinical efficacy of ITK inhibitors are crucial for drug development and comparative analysis.

Table 1: In Vitro Potency of Selected ITK Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

|---|---|---|---|

| CPI-818 (Soquelitinib) | ITK | 2.3 | [12][17] |

| RLK | 260 | [12][17] | |

| CPI-893 | ITK | 0.36 | [12][17] |

| RLK | 0.4 | [12][17] | |

| CTA056 | ITK | 100 | [1] |

| BTK | 400 | [1] |

| Ibrutinib | ITK | Dose-dependent inhibition |[15][20] |

IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency.

Table 2: Clinical Efficacy of ITK Inhibitors in T-Cell Lymphoma

| Inhibitor | Patient Population | Phase | Dosing | Overall Response Rate (ORR) | Reference(s) |

|---|---|---|---|---|---|

| Ibrutinib | Relapsed/Refractory PTCL and CTCL (n=13) | Pilot | 560-840 mg daily | 8% (1 Partial Response) | [13][14] |

| Soquelitinib (B12376851) (CPI-818) | Advanced, Refractory T-Cell Lymphomas (n=11) | 1/1b (interim) | 200 mg twice daily | 36% (1 CR, 1 nodal CR, 2 PRs) |[19] |

CR: Complete Response; PR: Partial Response. Data is subject to updates from ongoing trials.

Key Experimental Methodologies

Validating the activity of ITK inhibitors requires a suite of biochemical and cellular assays. Detailed protocols for foundational experiments are provided below.

ITK Kinase Assay (ADP-Glo™ Method)

This biochemical assay quantifies the enzymatic activity of ITK and the potency of inhibitors by measuring ADP production.

-

Principle: The assay is performed in two steps. First, the kinase reaction occurs, where ITK phosphorylates a substrate, converting ATP to ADP. Then, the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to ITK activity.[21]

-

Materials:

-

Recombinant human ITK enzyme[22]

-

Poly(Glu, Tyr) 4:1 peptide substrate[23]

-

ATP[22]

-

ITK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 2mM MnCl2)[21]

-

Test inhibitor (e.g., Soquelitinib)

-

ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)[21][22]

-

96-well white, opaque plates[22]

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 96-well plate, add 5 µL of inhibitor dilutions or vehicle control.

-

Add 10 µL of a solution containing the ITK enzyme and the peptide substrate.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.[21]

-

Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[21]

-

Convert ADP to ATP and generate light by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.[21]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition (relative to vehicle control) against the inhibitor concentration.

-

Caption: Workflow for ITK Kinase Assay.

Western Blot for Phospho-ITK and Phospho-PLCγ1

This assay provides direct evidence of target engagement within a cellular context by measuring the phosphorylation status of ITK and its immediate downstream substrate, PLCγ1.

-

Principle: T-cells are treated with an this compound and then stimulated to activate the TCR pathway. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of ITK (pY180 or pY511) and PLCγ1 (pY783), as well as total ITK and PLCγ1 for normalization.[12][17]

-

Materials:

-

T-cell line (e.g., Jurkat)[12]

-

RPMI-1640 medium with 10% FBS[24]

-

Test inhibitor

-

T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies or beads)[12]

-

Lysis buffer with protease and phosphatase inhibitors[25]

-

BCA Protein Assay Kit[24]

-

SDS-PAGE gels and running buffer

-

PVDF membrane[24]

-

Primary antibodies: Rabbit anti-phospho-ITK (Y180), Rabbit anti-phospho-PLCγ1 (Y783), Mouse anti-total ITK, Mouse anti-total PLCγ1, anti-Actin or anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate[24]

-

-

Procedure:

-

Culture Jurkat cells to the desired density.

-

Pre-treat cells with varying concentrations of the this compound or vehicle (DMSO) for 1-2 hours.[24]

-

Stimulate cells with anti-CD3/CD28 beads for 5-10 minutes.[12]

-

Pellet cells by centrifugation and wash with ice-cold PBS.[24]

-

Lyse cells in lysis buffer on ice. Clarify lysates by centrifugation.[24]

-

Determine protein concentration of each lysate using a BCA assay.

-

Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.[24]

-

Incubate with primary antibodies (e.g., anti-pITK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the chemiluminescent substrate.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities. Normalize the phospho-protein signal to the total protein signal.

-

Cellular Validation Workflow

A logical workflow is essential for characterizing the cellular effects of a novel this compound. The process begins with confirming on-target activity and proceeds to measure downstream functional consequences.

Caption: Workflow for Cellular Validation of an this compound.

Conclusion and Future Directions

ITK represents a rationally selected, lineage-specific therapeutic target for T-cell lymphomas. Its central role in mediating TCR signals, which are often co-opted by malignant T-cells for survival and chemoresistance, provides a strong basis for its inhibition. While first-generation dual BTK/ITK inhibitors like ibrutinib have shown limited monotherapy efficacy, the development of highly selective ITK inhibitors such as soquelitinib (CPI-818) is demonstrating significant promise in early clinical trials.[18][19]

Future research should focus on identifying biomarkers that predict response to ITK inhibition, exploring combination therapies (e.g., with chemotherapy or other targeted agents) to overcome resistance, and further elucidating the role of ITK in the tumor microenvironment. The continued investigation of ITK and the development of next-generation inhibitors hold the potential to significantly improve outcomes for patients with T-cell lymphomas.

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ITK (gene) - Wikipedia [en.wikipedia.org]

- 3. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of Tec family kinases in T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. rupress.org [rupress.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. corvuspharma.com [corvuspharma.com]

- 18. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 19. targetedonc.com [targetedonc.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. promega.com [promega.com]

- 22. benchchem.com [benchchem.com]

- 23. ITK Kinase Enzyme System Application Note [promega.sg]

- 24. benchchem.com [benchchem.com]

- 25. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Interleukin-2-inducible T-cell Kinase (ITK) in Mast Cell and Natural Killer (NK) Cell Function: A Technical Guide

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase of the Tec family, predominantly known for its role in T-cell signaling. However, ITK is also expressed in mast cells and Natural Killer (NK) cells, where it plays complex and sometimes contradictory roles in regulating cellular function. In mast cells, ITK is implicated in signaling pathways downstream of both the high-affinity IgE receptor (FcεRI) and Toll-like receptor 4 (TLR4), influencing degranulation and cytokine production. In NK cells, ITK differentially regulates cytotoxicity, acting as a positive regulator for Fc receptor-mediated pathways and a negative regulator for NKG2D-initiated responses. This technical guide provides an in-depth examination of the function of ITK in these two critical innate immune cell types, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks involved.

The Role of ITK in Mast Cell Function

Mast cells are key effector cells in allergic and inflammatory responses. Their activation, primarily through the cross-linking of IgE bound to FcεRI, triggers the release of pre-formed mediators (degranulation) and the synthesis of cytokines and chemokines. ITK's role in this process is multifaceted, with distinct functions in allergen- and pathogen-associated signaling pathways.

ITK in FcεRI Signaling: A Dichotomous Role

The function of ITK downstream of the FcεRI receptor is complex, with conflicting reports regarding its role in degranulation and a more defined role in cytokine production.

-

Degranulation: Some in vivo studies suggest that ITK is critical for mast cell degranulation and acute allergic responses. Itk-deficient (Itk-/-) mice show markedly reduced acute and late-phase inflammatory allergic reactions and severely impaired airway mast cell degranulation[1]. However, other studies report that the reduced in vivo response in Itk-/- mice is a secondary effect of their significantly elevated basal levels of serum IgE, which leads to saturation of FcεRI receptors and interferes with experimental sensitization[2][3]. In vitro studies using bone marrow-derived mast cells (BMMCs) from Itk-/- mice show that degranulation, measured by β-hexosaminidase release, is comparable to wild-type (WT) cells, suggesting ITK is not essential for the core degranulation machinery[2][3]. When both ITK and another Tec kinase, Bruton's tyrosine kinase (BTK), are absent, BMMCs show a severe defect in degranulation, indicating redundant or compensatory functions[3].

-

Cytokine Production: In contrast to its debatable role in degranulation, ITK appears to act as a negative regulator of FcεRI-mediated cytokine secretion. BMMCs lacking ITK (Itk-/-) secrete elevated levels of Th2-associated cytokines, such as IL-13 and TNF-α, following FcεRI stimulation compared to WT BMMCs[2]. This suggests that a key function of ITK in mast cells is to dampen specific signaling pathways that lead to cytokine gene transcription. This negative regulatory role may be linked to the activation of NFAT (Nuclear Factor of Activated T-cells) transcription factors[2].

The following table summarizes the differential cytokine production by wild-type (WT) and ITK-deficient (Itk-/-) BMMCs following stimulation.

| Cytokine | Cell Type | Stimulation | Result | Reference |

| IL-13 | BMMC | IgE + Antigen | Itk-/- secrete significantly more than WT | [2] |

| TNF-α | BMMC | IgE + Antigen | Itk-/- secrete significantly more than WT | [2] |

| IL-2, IL-4, TNF-α, GM-CSF | BMMC | IgE alone | Itk-/- secrete elevated levels; not detected in WT | [2] |

The diagram below illustrates the signaling cascade downstream of the FcεRI receptor in mast cells, highlighting the proposed roles of ITK and BTK.

References

- 1. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. The Tec family kinase Itk differentially controls mast cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into ITK Inhibition: Covalent vs. Non-covalent Binding Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR).[1][2][3] Its activation triggers a cascade of events essential for T-cell proliferation, differentiation, and cytokine release.[2][4] Consequently, ITK has emerged as a promising therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and certain hematological malignancies. The development of small molecule inhibitors targeting ITK has led to two distinct strategies based on their binding mechanism: covalent and non-covalent inhibition.

This technical guide provides a comprehensive overview of these two binding modalities, detailing their mechanisms of action, key quantitative differences, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel ITK inhibitors.

The ITK Signaling Pathway

Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated that leads to the activation of ITK.[4] This pathway is crucial for the downstream activation of phospholipase C-gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] These molecules are responsible for activating key transcription factors such as NFAT and NF-κB, leading to T-cell activation and effector functions.[4]

Figure 1: Simplified ITK Signaling Pathway in T-cells.

Covalent vs. Non-covalent Inhibition: A Mechanistic Overview

The fundamental difference between covalent and non-covalent ITK inhibitors lies in the nature of their interaction with the target protein.

Non-covalent inhibitors bind to the ITK active site through reversible, non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is governed by the law of mass action, and the inhibitor can freely associate and dissociate from the enzyme.

Covalent inhibitors , on the other hand, initially form a reversible, non-covalent complex with ITK. This is followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue within the kinase's active site, typically a cysteine.[5] For ITK, this key residue is Cysteine 442.[5][6] This irreversible binding leads to a prolonged and often complete silencing of the enzyme's activity.

Figure 2: Covalent vs. Non-covalent Binding Equilibria.

Quantitative Comparison of ITK Inhibitors

The different binding mechanisms of covalent and non-covalent inhibitors are reflected in their quantitative biochemical and cellular parameters. The following tables summarize key data for representative ITK inhibitors.

Table 1: Covalent ITK Inhibitors - Quantitative Data

| Inhibitor | Target(s) | IC50 (nM) | Residence Time | k_inact/Ki (M⁻¹s⁻¹) | Reference(s) |

| Ibrutinib (B1684441) | BTK, ITK | 0.5 (BTK) | N/A | N/A | [7][8][9][10] |

| PRN694 | ITK, RLK | 0.3 (ITK), 1.4 (RLK) | Extended | N/A | [1][5][6][11][12] |

| PF-06465469 | ITK, BTK | 2 (ITK), 2 (BTK) | N/A | N/A | [13][14][15][16] |

| Soquelitinib (CPI-818) | ITK | 136 (cellular IL-2) | N/A | N/A | [17][18][19][20][21] |

Table 2: Non-Covalent ITK Inhibitors - Quantitative Data

| Inhibitor | Target(s) | IC50 (nM) | K_d (nM) | Residence Time | Reference(s) |

| BMS-509744 | ITK | 19 | N/A | N/A | [11][22][23][24][25] |

| GDC-0853 (Fenebrutinib) | BTK | N/A | 0.91 (BTK) | Long | [26][27][28][29][30] |

Experimental Protocols

A variety of in vitro and cellular assays are employed to characterize the binding and functional effects of ITK inhibitors.

In Vitro Assays

1. ITK Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ITK.

-

Principle: Recombinant ITK is incubated with a substrate (e.g., a peptide or protein) and ATP. The inhibitor's ability to block the phosphorylation of the substrate is quantified.

-

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the recombinant ITK enzyme, a suitable kinase buffer, and the test compound.

-

Initiate the reaction by adding a mixture of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) generated. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Figure 3: General workflow for IC50 determination.

2. Determination of k_inact/Ki for Covalent Inhibitors

For covalent inhibitors, the IC50 value is time-dependent. A more informative parameter is the second-order rate constant k_inact/Ki, which reflects both the initial binding affinity (Ki) and the rate of covalent bond formation (k_inact).

-

Principle: The rate of enzyme inactivation is measured at various inhibitor concentrations.

-

Methodology:

-

Incubate the ITK enzyme with different concentrations of the covalent inhibitor over a time course.

-

At specific time points, take aliquots of the reaction and measure the remaining enzyme activity using a standard kinase assay.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations. The slope of this second plot provides the value of k_inact/Ki.

-

3. Residence Time Determination

Residence time (1/k_off) is a measure of how long an inhibitor remains bound to its target. It is a critical parameter for predicting the duration of drug action in vivo.

-

Principle: The "jump dilution" method is commonly used. A pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored as the inhibitor dissociates.

-

Methodology:

-

Incubate a high concentration of ITK with a saturating concentration of the inhibitor to form the enzyme-inhibitor complex.

-

Rapidly dilute the mixture into a larger volume containing the substrate and ATP to initiate the enzymatic reaction. The dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible.

-

Monitor the progress of the enzymatic reaction over time. The rate of product formation will increase as the inhibitor dissociates from the enzyme.

-

The rate of recovery of enzyme activity corresponds to the dissociation rate constant (k_off), from which the residence time can be calculated (τ = 1/k_off).

-

Cellular Assays

1. Cellular Target Engagement

These assays confirm that the inhibitor can bind to ITK within a living cell.

-

Principle: Techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can be used. A NanoLuc® luciferase-tagged ITK is expressed in cells along with a fluorescent tracer that binds to the ITK active site. When an unlabeled inhibitor is added, it displaces the tracer, leading to a decrease in the BRET signal.

-

Methodology:

-

Transfect cells with a vector encoding the NanoLuc®-ITK fusion protein.

-

Add the fluorescent tracer to the cells.

-

Add varying concentrations of the test inhibitor.

-

Measure the BRET signal to determine the displacement of the tracer and calculate the cellular IC50.

-

2. Downstream Signaling Pathway Inhibition (e.g., PLCγ1 Phosphorylation)

This assay assesses the functional consequence of ITK inhibition in a cellular context.

-

Principle: Inhibition of ITK should lead to a decrease in the phosphorylation of its direct downstream substrate, PLCγ1.

-

Methodology:

-

Treat T-cells (e.g., Jurkat cells or primary T-cells) with the ITK inhibitor.

-

Stimulate the T-cells to activate the TCR signaling pathway (e.g., using anti-CD3/CD28 antibodies).

-

Lyse the cells and perform a Western blot analysis using antibodies specific for phosphorylated PLCγ1 (pPLCγ1) and total PLCγ1 (as a loading control).

-

A decrease in the pPLCγ1 signal in inhibitor-treated cells indicates successful target inhibition.

-

Figure 4: Workflow for assessing downstream signaling inhibition.

3. Confirmation of Covalent Adduct Formation

For covalent inhibitors, it is crucial to confirm the formation of the covalent bond with the target protein.

-

Principle: Mass spectrometry is used to detect the mass shift in the ITK protein upon covalent modification by the inhibitor.

-

Methodology:

-

Incubate recombinant ITK with the covalent inhibitor.

-

Analyze the intact protein using Liquid Chromatography-Mass Spectrometry (LC-MS). A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

To identify the specific site of modification, the protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

-

Conclusion

The choice between a covalent and a non-covalent this compound involves a trade-off between potency, duration of action, and potential for off-target effects. Covalent inhibitors offer the advantage of prolonged target engagement, which can lead to a more durable therapeutic effect. However, their irreversible nature raises concerns about potential off-target toxicities. Non-covalent inhibitors, while typically having shorter residence times, may offer a better safety profile and the potential to overcome resistance mutations that can arise with covalent drugs.

A thorough understanding of the distinct binding mechanisms and the application of a comprehensive suite of in vitro and cellular assays are paramount for the successful discovery and development of the next generation of ITK-targeted therapies. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers to advance their programs in this exciting and rapidly evolving field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. PF 06465469 | ITK Inhibitors: R&D Systems [rndsystems.com]

- 16. rndsystems.com [rndsystems.com]

- 17. Soquelitinib_TargetMol [targetmol.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Soquelitinib - Wikipedia [en.wikipedia.org]

- 20. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]

- 21. firstwordpharma.com [firstwordpharma.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. BMS-509744 | this compound | Probechem Biochemicals [probechem.com]

- 24. selleckchem.com [selleckchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 27. selleckchem.com [selleckchem.com]

- 28. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. medchemexpress.com [medchemexpress.com]

- 30. pubs.acs.org [pubs.acs.org]

The Critical Role of ITK in T-Cell Function: A Technical Guide to Understanding the Impact of Gene Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family, is a crucial mediator of T-cell receptor (TCR) signaling. It plays a pivotal role in T-cell development, activation, proliferation, and differentiation. Genetic mutations in the ITK gene can lead to a range of immunodeficiencies, characterized by impaired T-cell function and increased susceptibility to viral infections, particularly Epstein-Barr virus (EBV), and associated lymphoproliferative diseases. This technical guide provides an in-depth analysis of the impact of ITK gene mutations on T-cell function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target ITK-related pathologies.

The ITK Signaling Pathway in T-Cells

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated that is essential for T-cell activation. ITK is a key component of this pathway, acting downstream of the TCR to regulate the activation of phospholipase C-γ1 (PLCγ1).[1][2][3]

The activation of ITK itself is a multi-step process. Following TCR stimulation, LCK and PI3K are activated.[4] LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP-70.[1][4] ZAP-70, in turn, phosphorylates the adaptor proteins LAT and SLP-76.[1][4] Simultaneously, PI3K activation generates PIP3, which recruits ITK to the plasma membrane via its pleckstrin homology (PH) domain.[4] At the membrane, ITK interacts with the SLP-76/LAT signaling complex, where it is phosphorylated and fully activated by LCK.[1][4]

Activated ITK then phosphorylates and activates PLCγ1. PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT.[1][3] DAG activates protein kinase C (PKC) and RasGRP, which in turn activate the NF-κB and MAPK/ERK signaling pathways, respectively.[3][5] These signaling pathways converge to orchestrate the transcriptional program of T-cell activation, leading to cytokine production, proliferation, and differentiation.

Caption: ITK Signaling Pathway Downstream of the TCR.

Impact of ITK Gene Mutations on T-Cell Function

Mutations in the ITK gene that lead to loss of function result in a primary immunodeficiency disorder characterized by severe EBV-associated lymphoproliferative disease, Hodgkin and non-Hodgkin lymphoma, and dysgammaglobulinemia.[6][7][8][9][10] The underlying cause of this pathology is a profound defect in T-cell function.

T-Cell Development and Homeostasis

ITK deficiency affects T-cell development in the thymus, leading to reduced numbers of mature thymocytes and an altered CD4+:CD8+ T-cell ratio.[4] In the periphery, patients with ITK deficiency often exhibit a progressive loss of CD4+ T-cells and a decline in the proportion of naive CD45RA+ CD4+ T-cells.[9] This suggests a role for ITK in both the generation and long-term survival of T-cells.

T-Cell Activation and Proliferation

A hallmark of ITK deficiency is impaired T-cell activation and proliferation following TCR stimulation.[6] T-cells from ITK-deficient individuals show reduced intracellular calcium release and impaired proliferation in response to anti-CD3 stimulation.[6][9] This is a direct consequence of the failure to efficiently activate PLCγ1 and its downstream signaling pathways.[3]

T-Helper Cell Differentiation and Cytokine Production

ITK plays a critical role in the differentiation of CD4+ helper T (Th) cells. ITK-deficient CD4+ T-cells exhibit a profound defect in the production of Th2 cytokines, including IL-4, IL-5, and IL-13.[1][4] This leads to a bias towards a Th1-like response.[1][6] Furthermore, ITK signaling is required for the differentiation of Th17 cells, and its absence results in reduced production of IL-17A and IL-22.[3][4][11] Interestingly, ITK deficiency appears to promote the differentiation of regulatory T-cells (Tregs).[4][12]

Cytotoxic T-Lymphocyte (CTL) Function

The increased susceptibility to viral infections in ITK-deficient patients points to a defect in cytotoxic T-lymphocyte (CTL) function.[6] Studies have shown that ITK-deficient CTLs have impaired degranulation, which is the process of releasing cytotoxic granules to kill target cells.[6][13]

Quantitative Analysis of ITK Mutation Impact

The following tables summarize quantitative data from various studies on the impact of ITK deficiency on T-cell function.

Table 1: Impact of ITK Deficiency on T-Cell Proliferation

| Cell Type | Stimulus | Assay | Wild-Type (WT) | ITK-deficient | Fold Change/Percent Reduction | Reference |

| Murine CD4+ T-cells | anti-CD3/CD28 | CFSE dilution | 80-90% proliferated | 20-30% proliferated | ~3-4 fold reduction | [3] |

| Human CD8+ T-cells | PHA | ³H-thymidine incorporation | High proliferation | Significantly reduced | >50% reduction | [6] |

Table 2: Impact of ITK Deficiency on Cytokine Production

| Cell Type | Stimulus | Cytokine | Wild-Type (WT) | ITK-deficient | Fold Change/Percent Reduction | Reference |

| Murine CD4+ T-cells | anti-CD3/CD28 (Th2 conditions) | IL-4 | High production | Markedly reduced | >10-fold reduction | [1] |

| Murine CD4+ T-cells | anti-CD3/CD28 (Th2 conditions) | IL-5 | High production | Markedly reduced | >5-fold reduction | [1] |

| Murine CD4+ T-cells | anti-CD3/CD28 (Th17 conditions) | IL-17A | High production | Reduced | ~2-3 fold reduction | [3][4] |

| Human T-cells | TCR crosslinking | IFN-γ | Normal production | Reduced | Variable reduction | [14] |

Table 3: Impact of ITK Deficiency on T-Cell Signaling Events

| Cell Type | Stimulus | Signaling Molecule | Wild-Type (WT) | ITK-deficient | Observation | Reference |

| Murine CD4+ T-cells | anti-CD3 | p-PLCγ1 | Robust phosphorylation | Markedly reduced | Impaired activation | [3] |

| Murine CD4+ T-cells | anti-CD3 | Ca²⁺ influx | Sustained high levels | Reduced and transient | Impaired Ca²⁺ signaling | [6][9] |

| Murine CD4+ T-cells | anti-CD3 | p-ERK | Robust phosphorylation | Reduced | Impaired MAPK activation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of ITK mutations on T-cell function.

T-Cell Isolation and Culture

Objective: To obtain purified T-cell populations for downstream functional assays.

Methodology:

-

Source: Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.

-

T-Cell Isolation:

-

Negative selection is recommended to avoid pre-activation of T-cells.

-

Use commercially available T-cell isolation kits (e.g., EasySep™ Human T Cell Isolation Kit or MACS microbeads).[15][16]

-

For naive T-cell isolation, include antibodies against CD45RO (human) or CD44/CD62L (mouse) in the negative selection cocktail.[16]

-

-

Cell Culture:

-

Culture isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified 5% CO₂ incubator.

-

Caption: Workflow for T-Cell Isolation.

T-Cell Proliferation Assay (CFSE Dilution)

Objective: To quantify the proliferative capacity of T-cells upon stimulation.

Methodology:

-

Labeling:

-

Resuspend isolated T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash cells twice with complete RPMI medium.

-

-

Stimulation:

-

Plate CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (1-10 µg/mL).

-

Add soluble anti-CD28 antibody (1-5 µg/mL).

-

Culture for 3-5 days.

-

-

Analysis:

Caption: Workflow for CFSE Proliferation Assay.

Intracellular Cytokine Staining

Objective: To measure the production of specific cytokines by T-cells at a single-cell level.

Methodology:

-

Stimulation:

-

Stimulate T-cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) or with anti-CD3/CD28 in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[19]

-

-

Surface Staining:

-

Wash cells and stain with antibodies against surface markers (e.g., CD4, CD8) for 30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash cells and permeabilize with a permeabilization buffer (e.g., 0.1-0.5% saponin (B1150181) or commercial permeabilization buffers).

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, IL-4, IL-17A) to the permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Analysis:

-

Wash cells and analyze by flow cytometry.[19]

-

Calcium Flux Assay

Objective: To measure the increase in intracellular calcium concentration following TCR stimulation.[20]

Methodology:

-

Dye Loading:

-

Analysis:

-

Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.

-

Add a stimulating agent (e.g., anti-CD3 antibody, ionomycin) and continue to acquire data for several minutes to record the calcium influx.

-

Analyze the change in fluorescence intensity over time. For ratiometric dyes like Indo-1, the ratio of calcium-bound to calcium-free dye is calculated.[22][23]

-

Phospho-flow Cytometry

Objective: To analyze the phosphorylation status of key signaling proteins in response to TCR stimulation.[25][26][27]

Methodology:

-

Stimulation:

-

Stimulate T-cells for various time points (e.g., 0, 2, 5, 15 minutes) with anti-CD3/CD28.

-

-

Fixation:

-

Permeabilization:

-

Staining:

-

Wash cells and stain with fluorochrome-conjugated antibodies against phosphorylated proteins of interest (e.g., p-PLCγ1, p-ERK, p-ZAP70) and cell surface markers.

-

Incubate for 30-60 minutes at room temperature.

-

-

Analysis:

-

Wash cells and analyze by flow cytometry. The mean fluorescence intensity (MFI) of the phospho-specific antibody staining is used to quantify the level of protein phosphorylation.[27]

-

Caption: Workflow for Phospho-flow Cytometry.

In Vitro T-Helper Cell Differentiation

Objective: To differentiate naive CD4+ T-cells into specific helper subsets (Th1, Th2, Th17, iTreg).[30][31][32][33]

Methodology:

-

Isolation: Isolate naive CD4+ T-cells (CD4+CD62L+CD44- or CD4+CD45RA+CCR7+).

-

Stimulation: Activate cells with plate-bound anti-CD3 and soluble anti-CD28.

-

Polarization: Add specific cytokines and blocking antibodies to drive differentiation into the desired lineage:

-

Th1: IL-12, anti-IL-4

-

Th2: IL-4, anti-IFN-γ

-

Th17: TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4

-

iTreg: TGF-β, IL-2

-

-

Culture: Culture for 3-7 days, adding fresh cytokines as needed.

-

Analysis: Analyze differentiation by intracellular cytokine staining for hallmark cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or by staining for master transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg).

Conclusion and Future Directions

ITK is a critical regulator of T-cell function, and its deficiency leads to a severe immunodeficiency. The study of ITK mutations has provided invaluable insights into the intricacies of TCR signaling and the requirements for a robust and balanced T-cell immune response. The experimental protocols outlined in this guide provide a framework for the continued investigation of ITK function and the development of novel therapeutic strategies. Future research should focus on a more detailed understanding of how ITK signaling is fine-tuned to regulate different T-cell effector programs and how this knowledge can be leveraged to design targeted therapies for ITK-related immunodeficiencies and other T-cell-mediated diseases. The development of small molecule inhibitors of ITK also holds promise for the treatment of T-cell malignancies and autoimmune disorders.[4]

References

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]

- 3. Balancing immune activation with Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Interleukin-2-Inducible T-Cell Kinase Deficiency—New Patients, New Insight? [frontiersin.org]

- 7. Interleukin-2-Inducible T-Cell Kinase Deficiency—New Patients, New Insight? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Interleukin-2-Inducible T-Cell Kinase (ITK) Deficiency - Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interleukin-2-Inducible T-Cell Kinase Deficiency Impairs Early Pulmonary Protection Against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. youtube.com [youtube.com]

- 14. Inherited human ITK deficiency impairs IFN-γ immunity and underlies tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. criver.com [criver.com]

- 19. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Video: Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry [jove.com]

- 25. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. bdbiosciences.com [bdbiosciences.com]

- 29. bdbiosciences.com [bdbiosciences.com]

- 30. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]

- 31. akadeum.com [akadeum.com]

- 32. In Vitro Analyses of T Cell Effector Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. CD4+ T-Cell Differentiation In Vitro | Springer Nature Experiments [experiments.springernature.com]

Exploring the Physiological Function of ITK in Immune Homeostasis: A Technical Guide

Executive Summary: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T lymphocytes and other immune cells like NK and mast cells.[1][2] As a critical component of the T-cell receptor (TCR) signaling cascade, ITK plays a pivotal role in T-cell development, activation, and differentiation, thereby orchestrating immune responses and maintaining homeostasis.[1][3] Its function is particularly crucial in tuning the differentiation of T helper (Th) cell subsets, including Th2, Th9, and the pro-inflammatory/anti-inflammatory balance between Th17 and regulatory T cells (Tregs).[1][4][5] Dysregulation of ITK signaling is implicated in a range of pathologies, from immunodeficiencies to autoimmune diseases and T-cell malignancies.[1][6] Consequently, ITK has emerged as a significant therapeutic target for a variety of T-cell-mediated diseases.[7][8] This guide provides an in-depth exploration of ITK's physiological functions, the signaling pathways it governs, its role in disease, and the methodologies used to study its activity.

Introduction to ITK